ethyl 2-(3-phenoxypropanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
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Overview
Description
Thiophene-based analogs, which “ethyl 2-(3-phenoxypropanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate” is, have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Synthesis Analysis
While the specific synthesis process for this compound is not available, thiophene derivatives are typically synthesized through condensation reactions, including the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses . The Gewald reaction, for instance, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name. It contains a thiophene ring, which is a five-membered ring made up of one sulfur atom and four carbon atoms . It also has various functional groups attached to it, including a phenoxy group, a propanamido group, and a carboxylate group.
Scientific Research Applications
Antimicrobial and Antioxidant Activities
Ethyl 2-(3-phenoxypropanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has demonstrated significant utility in antimicrobial and antioxidant research. Studies have shown that derivatives of this compound possess potent antibacterial and antifungal properties, comparable to established antibiotics like ampicillin and nystatin. Additionally, these derivatives exhibit remarkable antioxidant capabilities, indicating potential applications in combating oxidative stress-related disorders (Raghavendra et al., 2016).
Anti-Rheumatic Potential
The compound has been found to have anti-rheumatic effects. Derivatives, specifically when combined with metal ions like Co(II), Cu(II), and Zn(II), have shown notable antioxidant, analgesic, and anti-rheumatic properties in in vivo studies. This suggests its potential application in developing treatments for rheumatic diseases (Sherif & Hosny, 2014).
Anti-Inflammatory and Antioxidant Properties
This compound derivatives have also been synthesized and evaluated for their in vitro antioxidant and in vivo anti-inflammatory activities. Compounds containing phenolic substitution showed greater antioxidant activity, indicating their potential therapeutic application in inflammatory diseases (Madhavi & Sreeramya, 2017).
Synthesis of Heterocycles and Pharmaceutical Compounds
This compound has been used in the synthesis of various heterocyclic compounds, which are fundamental structures in many pharmaceutical agents. These syntheses contribute to the development of new drugs with potential applications in various therapeutic areas (Zhu, Lan, & Kwon, 2003).
Antiproliferative Activity
Novel thiophene derivatives, including ethyl-4,5-dimethyl-2-(3-(3,4,5-trimethoxyphenyl)thioureido)thiophene-3-carboxylate, have shown notable antiproliferative activity against cancer cell lines. This points to its potential use in cancer research, particularly in the development of new anticancer drugs (Ghorab et al., 2013).
Local Anesthetic and Antiarrhythmic Applications
Some derivatives of this compound have been found to possess local anesthetic and antiarrhythmic activity, suggesting their potential use in developing new drugs for cardiac arrhythmias and as local anesthetics (Al-Obaid et al., 1998).
Future Directions
Given the interest in thiophene-based analogs for their potential biological activity , future research could focus on synthesizing this compound and studying its properties and potential applications. This could include in vitro and in vivo studies to determine its biological activity, as well as studies to determine its physical and chemical properties.
Mechanism of Action
Target of Action
Thiophene derivatives are known to exhibit a variety of biological effects, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Mode of Action
It is known that thiophene derivatives can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Thiophene derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities .
Result of Action
Thiophene derivatives are known to have a variety of pharmacological properties, suggesting that they can induce a range of molecular and cellular effects .
Properties
IUPAC Name |
ethyl 2-(3-phenoxypropanoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4S/c1-2-23-19(22)17-14-9-6-10-15(14)25-18(17)20-16(21)11-12-24-13-7-4-3-5-8-13/h3-5,7-8H,2,6,9-12H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AODWIQINMYDDMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CCOC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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